1-Ethyl-heptyl Methanesulphonate
Description
1-Ethyl-heptyl methanesulphonate is an alkyl methanesulphonate ester characterized by a branched heptyl chain substituted with an ethyl group at the first carbon. Structurally, it combines a methanesulphonic acid backbone with a C8 alkyl group (1-ethyl-heptyl), distinguishing it from shorter-chain analogs like methyl methanesulphonate (MMS) and ethyl methanesulphonate (EMS). Alkyl methanesulphonates are alkylating agents widely used in biochemical research for their mutagenic properties, particularly in inducing DNA base pair modifications .
Properties
Molecular Formula |
C10H22O3S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
nonan-3-yl methanesulfonate |
InChI |
InChI=1S/C10H22O3S/c1-4-6-7-8-9-10(5-2)13-14(3,11)12/h10H,4-9H2,1-3H3 |
InChI Key |
ZFAVGYXCVQOSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- MMS vs. EMS: MMS exhibits higher acute toxicity due to its smaller alkyl group, enabling faster DNA alkylation. EMS, with a slightly larger ethyl group, shows delayed hydrolysis and prolonged activity, correlating with organ-specific carcinogenicity .
- Branching Effects : The 1-ethyl-heptyl group’s branching may reduce alkylation efficiency compared to linear chains, as steric hindrance could limit DNA access.
Mechanistic Insights :
- EMS is preferred in mutagenesis for its balance between stability and reactivity, producing predictable point mutations .
- Methanesulphonate salts (e.g., pharmaceutical derivatives) leverage the anion’s stability and solubility, as seen in compounds like 1-benzyl-2-hydroxyiminomethyl-pyridinium methanesulphonate for organophosphate antidotes .
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